Enhanced Lipophilicity vs. Non-Fluorinated Analogs
The XLogP3 of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is calculated to be 1.3 . This is substantially higher than the logP of the non-fluorinated analog 1-methyl-1H-pyrazole-4-sulfonyl chloride, which is reported as 0.34 . The difference of ~0.96 log units corresponds to an approximately 9-fold increase in octanol-water partition coefficient, indicating significantly enhanced membrane permeability and potential for blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-4-sulfonyl chloride: logP = 0.34 |
| Quantified Difference | Δ = +0.96 log units (~9× higher partition coefficient) |
| Conditions | Computational prediction (XLogP3) and experimental logP measurement |
Why This Matters
Higher lipophilicity dictates altered ADME properties, directly impacting lead optimization strategies and the choice of building block for CNS-targeted or cell-permeable candidates.
